Cas no 20488-34-0 (3-Heptene, 2-methyl-,(3Z)-)

3-Heptene, 2-methyl-,(3Z)- 化学的及び物理的性質

名前と識別子

-

- 3-Heptene, 2-methyl-,(3Z)-

- 2-methylhept-3-ene

- 2-METHYL-3-HEPTENE

- 2-methyl-hept-3c-ene

- CIS-2-METHYL-3-HEPTENE

- trans-2-Methyl-3-heptene

- (3Z)-2-Methyl-3-heptene

- (3Z)-2-methylhept-3-ene

- 3-Heptene, 2-methyl-, (3Z)-

- (z)-2-methyl-3-heptene

- (Z)-2-Methylhept-3-ene

- 20488-34-0

- AKOS006228876

- DTXSID901314047

- CYEZJYAMLNTSKN-SREVYHEPSA-N

- 3-Heptene, 2-methyl-, cis

-

- インチ: InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h6-8H,4-5H2,1-3H3/b7-6+

- InChIKey: CYEZJYAMLNTSKN-VOTSOKGWSA-N

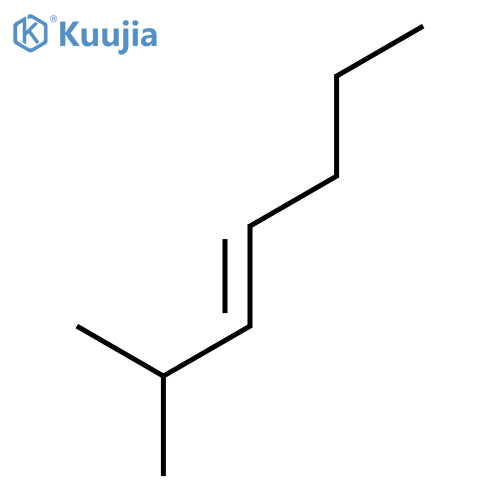

- ほほえんだ: CCC/C=C/C(C)C

計算された属性

- せいみつぶんしりょう: 112.12500

- どういたいしつりょう: 112.125200510g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 60.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- 密度みつど: 0.7020

- ゆうかいてん: -103.01°C (estimate)

- ふってん: 120.2°C (estimate)

- 屈折率: 1.4050

- PSA: 0.00000

- LogP: 2.99870

3-Heptene, 2-methyl-,(3Z)- セキュリティ情報

3-Heptene, 2-methyl-,(3Z)- 税関データ

- 税関コード:2901299090

- 税関データ:

中国税関コード:

2901299090概要:

2901299090その他の不飽和無環炭化水素。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%

申告要素:

製品名, 成分含有量ガス燃料として使用する包装容器の体積を報告すべきであり、バルク貨物を報告すべきである

要約:

2901299090不飽和無環炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

3-Heptene, 2-methyl-,(3Z)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| City Chemical | M190-5GM |

trans-2-Methyl-3-heptene |

20488-34-0 | 98% | 5gm |

$194.00 | 2023-09-19 |

3-Heptene, 2-methyl-,(3Z)- 関連文献

-

Wei Li,Ryan P. Burwood,Anthony K. Cheetham Dalton Trans., 2011,40, 7147-7152

-

Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698

3-Heptene, 2-methyl-,(3Z)-に関する追加情報

3-Heptene, 2-methyl-(3Z)- (CAS No. 20488-34-0): A Comprehensive Overview

3-Heptene, 2-methyl-(3Z)-, also known by its CAS registry number 20488-34-0, is an organic compound belonging to the class of alkenes. This compound is characterized by its seven-carbon chain with a double bond located between the third and fourth carbon atoms, and a methyl group attached to the second carbon. The (3Z) designation indicates the configuration of the double bond, where the higher priority groups on each carbon of the double bond are on the same side. This compound is widely studied in various fields, including organic chemistry, biochemistry, and materials science, due to its unique structural properties and potential applications.

The synthesis of 3-Heptene, 2-methyl-(3Z)- can be achieved through several methods, including elimination reactions and catalytic hydrogenation. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the double bond with high stereoselectivity. These methods not only improve the yield but also reduce the environmental impact of the synthesis process.

In terms of physical properties, 3-Heptene, 2-methyl-(3Z)- exhibits a boiling point of approximately 115°C and a melting point around -15°C. Its solubility in common organic solvents such as dichloromethane and diethyl ether makes it suitable for various chemical reactions. The compound's stability under normal conditions has been well-documented, although it may undergo oxidation or polymerization under certain conditions. Recent studies have focused on understanding its thermal stability and reactivity under high-pressure environments, which could have implications for industrial applications.

The chemical structure of 3-Heptene, 2-methyl-(3Z)- plays a crucial role in its reactivity. The presence of a double bond makes it susceptible to addition reactions, such as hydrohalogenation and hydration. These reactions are fundamental in organic synthesis and can lead to the formation of various derivatives with diverse functionalities. For example, the addition of water across the double bond can yield a diol, which can be further functionalized for use in pharmaceuticals or agrochemicals.

One of the most promising applications of 3-Heptene, 2-methyl-(3Z)- lies in its use as a precursor for more complex molecules. By employing advanced catalytic techniques, researchers have successfully synthesized biologically active compounds from this alkene. For instance, recent studies have demonstrated its utility in constructing natural product analogs with potential anti-inflammatory or anticancer properties.

In addition to its role in organic synthesis, 3-Heptene, 2-methyl-(3Z)- has found applications in materials science. Its ability to undergo polymerization under specific conditions makes it a candidate for producing novel polymeric materials with tailored properties. Recent investigations into its polymerization kinetics have revealed insights into controlling molecular weight and chain architecture, which could pave the way for new materials with enhanced mechanical or thermal properties.

From an environmental perspective, understanding the degradation pathways of 3-Heptene, 2-methyl-(3Z)- is essential for assessing its impact on ecosystems. Studies have shown that this compound can undergo biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation into less harmful byproducts. These findings are particularly relevant for industries involved in waste management and environmental remediation.

Recent research has also explored the use of 3-Heptene, 2-methyl-(3Z)- in bio-based feedstocks for sustainable chemistry. By leveraging renewable resources such as vegetable oils or algae-derived lipids as starting materials, scientists aim to develop greener synthesis routes for this compound. Such approaches align with global efforts to reduce reliance on fossil fuels and promote circular economy principles.

In conclusion, 3-Heptene, 2-methyl-(3Z)- (CAS No. 20488-34-0) is a versatile organic compound with a wide range of applications across multiple disciplines. Its unique chemical structure enables diverse reactivity patterns that make it valuable in both academic research and industrial processes. As advancements continue to emerge in synthesis methodologies and application domains

20488-34-0 (3-Heptene, 2-methyl-,(3Z)-) 関連製品

- 19550-75-5(trans-2,2-Dimethyl-3-heptene)

- 3404-55-5(4-Methyl-2-hexene)

- 674-76-0(2-Pentene, 4-methyl-,(2E)-)

- 10557-44-5(3-Hexene, 2,5-dimethyl-, (Z)-)

- 696616-24-7(2-Chloro-1-(4-fluoro-3-methylphenyl)ethanone)

- 1423228-49-2(N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide)

- 220658-95-7((5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine)

- 1314264-54-4(5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid)

- 1214388-85-8(4-Methyl-3-(pyridin-4-yl)pyridin-2-amine)

- 2229568-43-6(1-(2-bromo-6-hydroxyphenyl)cyclobutane-1-carbonitrile)